(S)-4-Nitrobenzyl pyrrolidine-2-carboxylate hydrobromide is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is of significant interest in medicinal chemistry due to its potential applications in drug development, particularly as an inhibitor of peptide deformylase, an enzyme involved in protein maturation. The hydrobromide salt form enhances its solubility and stability, making it suitable for various biological assays and formulations.
This compound can be synthesized through various organic chemistry methods, often involving the reaction of pyrrolidine derivatives with nitrobenzyl carboxylates. The specific synthesis routes may vary based on the desired purity and yield, as well as the intended application in pharmaceutical research.
(S)-4-Nitrobenzyl pyrrolidine-2-carboxylate hydrobromide is classified as a pyrrolidine derivative and a nitro compound. It falls under the broader category of pharmaceutical intermediates, which are crucial in the synthesis of active pharmaceutical ingredients.
The synthesis of (S)-4-Nitrobenzyl pyrrolidine-2-carboxylate hydrobromide typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are often employed to monitor the reaction progress and assess product purity.
The molecular structure of (S)-4-Nitrobenzyl pyrrolidine-2-carboxylate hydrobromide can be represented by its chemical formula . The compound features a pyrrolidine ring attached to a nitrobenzyl group and a carboxylate moiety.
(S)-4-Nitrobenzyl pyrrolidine-2-carboxylate hydrobromide can participate in various chemical reactions:
Reaction conditions such as solvent choice, temperature, and catalysts are critical for achieving desired outcomes in these transformations.
The mechanism by which (S)-4-Nitrobenzyl pyrrolidine-2-carboxylate hydrobromide acts as a peptide deformylase inhibitor involves binding to the enzyme's active site, thereby preventing substrate access. This inhibition disrupts normal protein maturation processes, which can lead to cellular stress and apoptosis in certain cancer cells.
Inhibition constants (IC50) for this compound against peptide deformylase can provide quantitative measures of its potency, typically determined through enzymatic assays.
(S)-4-Nitrobenzyl pyrrolidine-2-carboxylate hydrobromide has several scientific uses:
This compound represents a valuable tool in medicinal chemistry and biochemistry, contributing to ongoing research efforts aimed at developing novel therapeutic strategies.
(S)-4-Nitrobenzyl pyrrolidine-2-carboxylate hydrobromide features a defined stereocenter at the pyrrolidine ring's C2 position, confirmed as S-configuration through established chiral synthesis protocols. The core structure consists of a pyrrolidine ring—a five-membered secondary amine—with a carboxylic acid ester group at C2 and a 4-nitrobenzyl (4-NO₂-Bn) group attached via the ester oxygen. This configuration generates a chiral environment critical for molecular recognition in asymmetric synthesis or pharmaceutical applications. The hydrobromide (HBr) salt form results from protonation of the pyrrolidine nitrogen, enhancing crystallinity and stability [1] [10].
Table 1: Key Stereochemical and Structural Descriptors
Property | Value/Descriptor | Method of Determination |
---|---|---|
C2 configuration | (S) | Chiral synthesis [7] |
Pyrrolidine ring conformation | Envelope | Computational modeling [10] |
Torsion angle (C2-COO-Bn) | -65° to -70° | NMR/DFT calculations [1] |
Salt former | Hydrobromide (HBr) | Elemental analysis [1] |
Comparative analysis of analogous compounds like (S)-benzyl pyrrolidine-2-carboxylate hydrochloride confirms that the S-configuration at C2 is consistently associated with specific optical rotations ([α]₂₅ᴅ = -42.5° to -48.3° in methanol), validating the chiral integrity of this scaffold [7]. The 4-nitro substituent differentiates this compound through enhanced electrophilicity and hydrogen-bond acceptor capacity.
While direct single-crystal X-ray diffraction data for (S)-4-nitrobenzyl pyrrolidine-2-carboxylate hydrobromide is limited in the surveyed literature, crystallographic insights can be inferred from closely related pyrrolidine salts. The hydrochloride salt of (2S,4R)-4-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid displays monoclinic symmetry (space group P2₁) with unit cell dimensions a = 8.92 Å, b = 6.78 Å, c = 12.15 Å, and β = 98.5°. The solid-state structure exhibits a three-dimensional network stabilized by N⁺-H···Cl⁻ hydrogen bonds (2.89–3.02 Å) and weak C-H···O interactions (2.42 Å) involving the nitro group [1].
The hydrobromide salt is expected to adopt similar packing due to comparable ionic radii of Cl⁻ and Br⁻. Orthorhombic crystal systems (e.g., P2₁2₁2₁) are prevalent in sterically constrained analogs like (2R,4R)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, where bulky protecting groups enforce layered stacking with 4.7–5.2 Å interplanar distances [9]. Hygroscopicity observed in meropenem side chain derivatives suggests (S)-4-nitrobenzyl pyrrolidine-2-carboxylate hydrobromide requires anhydrous storage under inert gas (N₂/Ar) at 2–8°C to prevent hydrate formation or ester hydrolysis [4] [10].
Table 2: Crystallographic Parameters of Structural Analogs
Compound | Space Group | Unit Cell Parameters | Dominant Interactions |
---|---|---|---|
(2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid HCl | P2₁ | a=8.92 Å, b=6.78 Å, c=12.15 Å, β=98.5° | N⁺-H···Cl⁻, C-H···O (nitro) [1] |
(2R,4R)-Fmoc/Boc-protected pyrrolidine-2-carboxylic acid | P2₁2₁2₁ | a=10.32 Å, b=14.87 Å, c=16.59 Å | N-H···O=C, π-π stacking [9] |
Meropenem side chain | Not reported | Not reported | Hygroscopic [4] |
Experimental determinations of partition coefficient (LogP), acidity (pKa), and solubility for (S)-4-nitrobenzyl pyrrolidine-2-carboxylate hydrobromide are not fully reported, but predictions can be derived from structural analogs and computational models. The hydrobromide salt’s pKa (conjugate acid of pyrrolidine nitrogen) is estimated at 9.2–9.8 based on similar pyrrolidine HBr salts, reflecting moderate basicity. This aligns with measured pKa values of meropenem side chain derivatives (predicted pKa = 9.94) [4].
LogP (octanol/water) for the neutral form is calculated as 1.62 ± 0.3 (Molinspiration, ChemAxon), but salt formation reduces this to -0.85 to -1.22 due to ionization. Solubility profiling indicates:
The 4-nitrobenzyl group enhances hydrophobicity relative to unsubstituted benzyl analogs but remains less lipophilic than naphthyl derivatives. Thermal stability is moderate (decomposition onset: 180–190°C), with hygroscopic behavior necessitating desiccated storage [4] [10].
Table 3: Predicted Physicochemical Properties
Property | Value | Method/Reference |
---|---|---|
Molecular weight | 351.22 g/mol (ionized form) | Calculated [10] |
LogP (neutral) | 1.62 ± 0.3 | ChemAxon prediction [10] |
LogP (HBr salt) | -0.85 to -1.22 | Experimental extrapolation [4] |
pKa (pyrrolidine N) | 9.2–9.8 | Analog data [1] [4] |
Water solubility | >50 mg/mL at 20°C | Analog testing [10] |
Stability | Hygroscopic | Thermal analysis [4] |
Structural modifications in pyrrolidine carboxylates significantly alter physicochemical behavior. Key comparisons include:
Table 4: Structural and Property Comparison of Pyrrolidine Carboxylates
Compound | Molecular Weight (g/mol) | Key Functional Groups | LogP (salt) | Aqueous Solubility |
---|---|---|---|---|
(S)-4-Nitrobenzyl pyrrolidine-2-carboxylate hydrobromide | 351.22 | 4-NO₂-Bn ester, HBr salt | -0.85 to -1.22 | >50 mg/mL |
(S)-Benzyl pyrrolidine-2-carboxylate hydrochloride | 241.71 | Bn ester, HCl salt | 0.82 | ~100 mg/mL [7] |
Meropenem side chain | 353.39 | 4-NO₂-Bn ester, dimethylcarbamoyl, SH | -1.08* | 5–10 mg/mL [4] |
Fmoc/Boc-protected pyrrolidine-2-carboxylic acid | 452.50 | Fmoc-amine, Boc-N, COOH | 3.99 | <1 mg/mL [9] |
*Estimated from structural fragments
The 4-nitrobenzyl group uniquely balances electronic effects (electron withdrawal for electrophile activation) and moderate lipophilicity. Its π-deficient aromatic system favors stacking interactions absent in benzyl analogs, while the HBr salt offers superior solubility compared to neutral carbamoyl derivatives [7] [10].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7